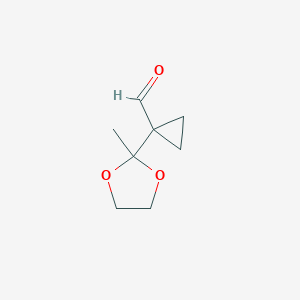

1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde

概要

説明

1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde, also known as MDCA, is a cyclic aldehyde compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. MDCA is a colorless liquid that is soluble in water and organic solvents.

作用機序

The mechanism of action of 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde is not fully understood, but it is believed to act as a reactive aldehyde that can form covalent adducts with various biomolecules, such as proteins and nucleic acids. This reactivity of 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde makes it a potential tool for the modification of biomolecules for various research applications.

生化学的および生理学的効果

1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde can induce oxidative stress and DNA damage in cells. In vivo studies have shown that 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde can induce liver toxicity and neurotoxicity in animals. However, the exact mechanism of these effects is not fully understood and requires further investigation.

実験室実験の利点と制限

1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde has several advantages and limitations for lab experiments. One advantage is its reactivity, which makes it a potential tool for the modification of biomolecules for various research applications. However, this reactivity can also be a limitation, as 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde can form covalent adducts with unintended biomolecules, leading to non-specific effects. Another limitation is its potential toxicity, which requires appropriate safety measures to be taken during its handling and use in lab experiments.

将来の方向性

There are several future directions for the research on 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde. One direction is the investigation of its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Another direction is the development of new synthetic methods for the preparation of 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde and its derivatives with improved yield and purity. Additionally, the investigation of the mechanism of action and the biochemical and physiological effects of 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde requires further investigation to fully understand its potential applications in various scientific research fields.

Conclusion:

In conclusion, 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde, or 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde, is a cyclic aldehyde compound that has shown potential applications in various scientific research fields. 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde can be synthesized using a multistep process starting from commercially available starting materials, and its reactivity makes it a potential tool for the modification of biomolecules for various research applications. However, its potential toxicity and non-specific effects require appropriate safety measures to be taken during its handling and use in lab experiments. The investigation of its potential as a drug candidate and the development of new synthetic methods for its preparation are among the future directions for the research on 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde.

科学的研究の応用

1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde has shown potential applications in various scientific research fields, including organic synthesis, medicinal chemistry, and material science. 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde can be used as a building block in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde has also been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In material science, 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde has been used as a precursor for the synthesis of functional materials, such as polymers and nanoparticles.

特性

CAS番号 |

124572-92-5 |

|---|---|

製品名 |

1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde |

分子式 |

C8H12O3 |

分子量 |

156.18 g/mol |

IUPAC名 |

1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C8H12O3/c1-7(10-4-5-11-7)8(6-9)2-3-8/h6H,2-5H2,1H3 |

InChIキー |

UALIMNAGTUSPFS-UHFFFAOYSA-N |

SMILES |

CC1(OCCO1)C2(CC2)C=O |

正規SMILES |

CC1(OCCO1)C2(CC2)C=O |

同義語 |

Cyclopropanecarboxaldehyde, 1-(2-methyl-1,3-dioxolan-2-yl)- |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)